
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with cyclobutanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxylic acid: Lacks the chlorine and cyclobutyl groups, making it less hydrophobic and potentially less bioactive.
4-Bromo-1-cyclobutyl-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-Cyclobutyl-1H-indole-3-carboxylic acid: Lacks the halogen atom, which can influence its chemical properties and interactions.
Uniqueness: The presence of both the chlorine atom and the cyclobutyl group in 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid imparts unique chemical and biological properties. These modifications can enhance its binding affinity to specific targets, increase its stability, and improve its pharmacokinetic profile compared to similar compounds .
Eigenschaften
CAS-Nummer |
2089651-01-2 |
|---|---|
Molekularformel |
C13H12ClNO2 |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
4-chloro-1-cyclobutylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-10-5-2-6-11-12(10)9(13(16)17)7-15(11)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,16,17) |
InChI-Schlüssel |
ILISCCYFYQLSCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
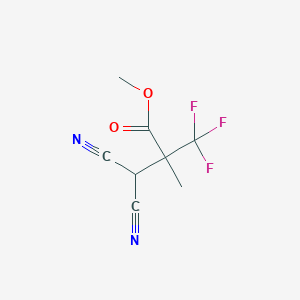
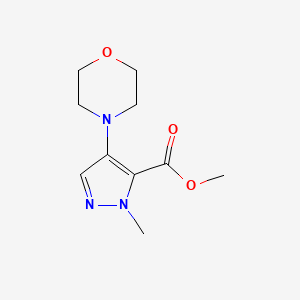
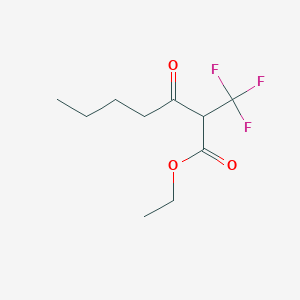
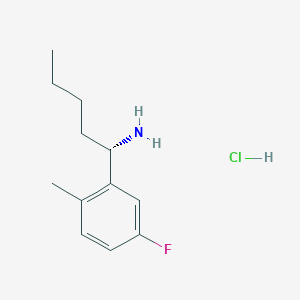

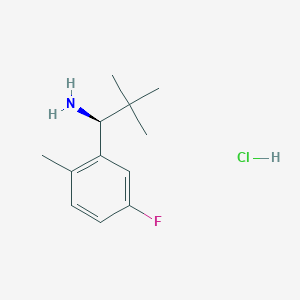
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
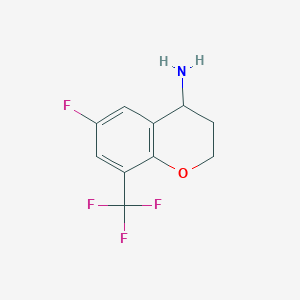
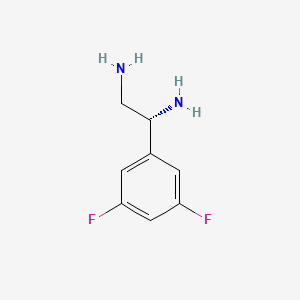
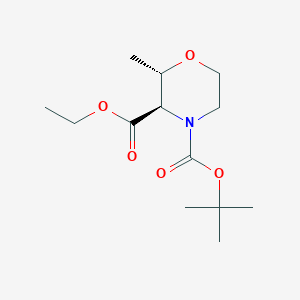
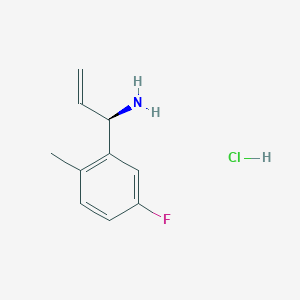

![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
